Regiospecific Impurity Identity: Baricitinib Impurity 2 Versus Synthetic Intermediate (CAS 1029716-44-6)
CAS 1627181-44-5 is unambiguously designated as Baricitinib Impurity 2, a distinct chemical entity from the Baricitinib synthetic intermediate (CAS 1029716-44-6, 1‑(1‑ethoxyethyl) regioisomer). The impurity is supplied at ≥95% purity and used directly as a reference standard for analytical method development and validation compliant with regulatory guidelines . In contrast, CAS 1029716-44-6 is the boronic ester intermediate that undergoes Suzuki coupling with 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine to form the baricitinib core scaffold, with overall synthetic route yields reported at 49% [1]. The impurity is not interchangeable with the intermediate: using the 2‑ethoxyethyl impurity in place of the 1‑ethoxyethyl intermediate would generate a different regioisomeric product and alter the impurity signature of the API.
| Evidence Dimension | Application role in baricitinib production |
|---|---|
| Target Compound Data | Baricitinib Impurity 2 (CAS 1627181-44-5); used exclusively as impurity reference standard; purity ≥95% |
| Comparator Or Baseline | Baricitinib synthetic intermediate (CAS 1029716-44-6); used as Suzuki coupling partner in API synthesis; overall route yield 49% |
| Quantified Difference | The impurity compound is a quality control analyte; the intermediate is a yield-determining synthetic building block. They cannot be substituted. |
| Conditions | Regulatory impurity profiling and ANDA submission context; synthetic route described in Xu et al. (2016) |
Why This Matters
For ANDA filers and QC laboratories developing baricitinib analytical methods, procuring the correct impurity reference standard (CAS 1627181-44-5) is a regulatory necessity; substituting the intermediate (CAS 1029716-44-6) would lead to method validation failure.
- [1] Xu, J.; Cai, J.; Chen, J.; Zong, X.; Wu, X.; Ji, M.; Wang, P. An Efficient Synthesis of Baricitinib. Journal of Chemical Research 2016, 40 (4), 205–208. Overall yield of the Suzuki coupling-based baricitinib route reported as 49%. View Source
